molecular formula C12H22N4S B5662671 (3R*,4S*)-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine

Cat. No. B5662671
M. Wt: 254.40 g/mol
InChI Key: VFBOJUPZHHEJEN-UWVGGRQHSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, closely related to the specified compound, typically involves cyclization reactions and the condensation of various precursors, such as thiosemicarbazides with carboxylic acids or isothiocyanates. For example, studies demonstrate the synthesis of similar compounds through reactions that yield thiadiazolines and thiadiazoles by cyclization of thiosemicarbazide derivatives with appropriate reactants under specific conditions, indicating a possible pathway for the synthesis of the compound (Jeong & Park, 1989).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal for determining the molecular structure of thiadiazole derivatives. For instance, compounds structurally similar to the target molecule have been analyzed using X-ray diffraction, revealing specific crystallographic parameters and intermolecular hydrogen bonding patterns, which are crucial for understanding the molecular geometry and stereochemistry (Wawrzycka-Gorczyca et al., 2011).

Chemical Reactions and Properties

Thiadiazole compounds engage in various chemical reactions, including aminolysis, cyclization, and condensation, influenced by their functional groups. The reactivity can be attributed to the presence of the thiadiazole ring, which can undergo nucleophilic substitution reactions, cyclization, and interaction with metal ions to form complexes. The precise chemical reactions depend on the substituents present on the thiadiazole ring and the reaction conditions (Majumder et al., 1990).

properties

IUPAC Name

(3R,4S)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4S/c1-4-5-9-6-16(7-10(9)13)12-15-14-11(17-12)8(2)3/h8-10H,4-7,13H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBOJUPZHHEJEN-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C2=NN=C(S2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C2=NN=C(S2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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